![molecular formula C9H15Cl3N2OS B1501279 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride CAS No. 1185309-44-7](/img/structure/B1501279.png)
3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride
Overview
Description
3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride, also known as CTK7A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTK7A belongs to the class of thiazole-containing compounds and has been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride is not fully understood. However, it has been proposed that 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride exerts its biological activities through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride has been found to enhance neuronal survival and protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride in lab experiments is its diverse range of biological activities. This allows researchers to investigate its potential therapeutic properties in various disease models. However, one limitation is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dose and duration of treatment.
Future Directions
There are several future directions for research on 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride. One area of interest is its potential as a novel anti-cancer agent. Further studies are needed to investigate its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the development of 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride derivatives with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds.
Scientific Research Applications
3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. In addition, 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride has been shown to possess neuroprotective and anti-depressant effects.
properties
IUPAC Name |
2-chloro-5-(piperidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2OS.2ClH/c10-9-12-5-8(14-9)6-13-7-2-1-3-11-4-7;;/h5,7,11H,1-4,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBDPBFAOHMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CN=C(S2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671633 | |
Record name | 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185309-44-7 | |
Record name | 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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